5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole
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Overview
Description
5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents on the benzimidazole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-(methylamino)aniline.
Reaction with Triethyl Orthoformate: The starting material is reacted with triethyl orthoformate in the presence of xylene as a solvent. The reaction mixture is heated under reflux for several hours.
Workup: After the reaction is complete, the mixture is cooled, and the solid product is filtered. The solid is then dissolved in dichloromethane and washed with potassium carbonate solution and saturated salt solution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is employed in the development of new materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-benzimidazole
- 4,6-Dichloro-1-methyl-1H-benzimidazole
- 5-Bromo-4-chloro-1-methyl-1H-benzimidazole
Uniqueness
5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity. This combination of substituents is not commonly found in other benzimidazole derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H5BrCl2N2 |
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Molecular Weight |
279.95 g/mol |
IUPAC Name |
5-bromo-4,6-dichloro-1-methylbenzimidazole |
InChI |
InChI=1S/C8H5BrCl2N2/c1-13-3-12-8-5(13)2-4(10)6(9)7(8)11/h2-3H,1H3 |
InChI Key |
JBQFWJDRZWSYJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C(=C(C=C21)Cl)Br)Cl |
Origin of Product |
United States |
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